Linaclotide is a synthetic 14-amino acid peptide that acts as a potent and selective agonist of guanylate cyclase-C (GC-C). [, ] This receptor is primarily found on the luminal surface of intestinal epithelial cells. [, ] Linaclotide's research applications stem from its ability to stimulate GC-C and modulate intestinal fluid secretion, gastrointestinal transit, and visceral sensitivity. [, ] Its relevance in scientific research lies in understanding and potentially treating gastrointestinal disorders associated with dysregulated fluid homeostasis and visceral hypersensitivity.
Linaclotide can be synthesized using solid-phase peptide synthesis (SPPS) methods, specifically the Fmoc strategy. [] This involves stepwise addition of amino acids to a growing peptide chain attached to a solid support, typically Wang resin. [] A key aspect of linaclotide synthesis is the orthogonal protection strategy for cysteine residues, which allows for the controlled formation of the three disulfide bonds that are crucial for its structure and activity. [] This often involves using trityl (Trt) and acetamidomethyl (Acm) protecting groups on different cysteine residues. [] After peptide chain assembly, selective deprotection and oxidation steps allow for the formation of disulfide bonds in a controlled manner, yielding linaclotide.
The primary chemical reaction associated with linaclotide is the binding to and activation of guanylate cyclase-C. [, ] Upon binding to GC-C, linaclotide stimulates the intracellular conversion of guanosine 5'-triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in various physiological processes. [, ] In the intestinal lumen, this increase in cGMP leads to the stimulation of chloride and bicarbonate secretion into the intestinal lumen, increased fluid secretion, and accelerated gastrointestinal transit. [, , , ]
Linaclotide exerts its effects by binding to and activating guanylate cyclase-C, located on the luminal surface of intestinal epithelial cells. [, ] This activation leads to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, , ] Elevated cGMP stimulates chloride and bicarbonate secretion into the intestinal lumen, resulting in increased fluid secretion and accelerated gastrointestinal transit. [, , ] Additionally, linaclotide can also reduce visceral hypersensitivity, potentially by modulating the activity of pain-sensing nerves in the gut. [, , ]
Linaclotide is a 14-amino acid peptide with a molecular weight of approximately 1529 g/mol. [] It is minimally absorbed from the gut, resulting in low oral bioavailability and limited systemic exposure. [, , ] It is highly resistant to proteolysis under oxidative conditions and is stable in simulated gastric fluid. [] Linaclotide is metabolized in the small intestine, primarily through the reduction of its disulfide bonds and subsequent proteolytic degradation. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7